(1-isopropyl-1H-pyrrol-2-yl)boronic acid
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Overview
Description
(1-isopropyl-1H-pyrrol-2-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 1-isopropyl-1H-pyrrole with a boron-containing reagent. One common method is the reaction of 1-isopropyl-1H-pyrrole with boronic acid or boronic ester under specific conditions to form the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-pyrrol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The boronic acid group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
(1-isopropyl-1H-pyrrol-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-pyrrol-2-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-isopropyl-1H-pyrrol-2-yl)boronic acid include other boronic acids and boronic esters, such as:
- (1-tert-butoxycarbonyl-1H-pyrrol-2-yl)boronic acid
- 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability under various reaction conditions. Its unique structure allows for selective reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C7H12BNO2 |
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Molecular Weight |
152.99 g/mol |
IUPAC Name |
(1-propan-2-ylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C7H12BNO2/c1-6(2)9-5-3-4-7(9)8(10)11/h3-6,10-11H,1-2H3 |
InChI Key |
OTCNPNVPSSWELT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN1C(C)C)(O)O |
Origin of Product |
United States |
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